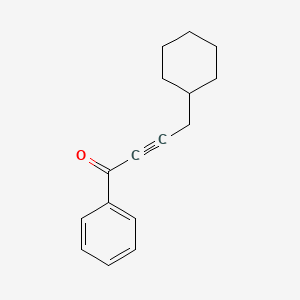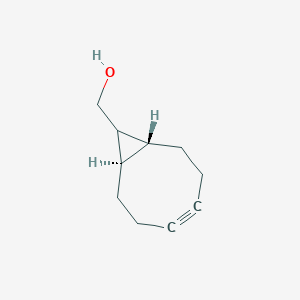
exo BCN-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
exo-BCN-OH: is a derivative of bicyclo[6.1.0]nonyne (BCN), a small molecule known for its high reactivity with azides, enabling specific and efficient bioconjugation of biomolecules . This compound contains a hydroxyl group, which can be activated by various coupling agents to form a reactive species that can react with azides, providing a covalent linkage between molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of bicyclo[6.1.0]nonyne (BCN) involves four straightforward reactions with reasonably good overall yield . The synthesis produces two diastereomers, exo-BCN and endo-BCN, in an approximately 5:3 ratio . The exo-BCN diastereomer can be isolated and further functionalized to produce exo-BCN-OH .
Industrial Production Methods: : Industrial production methods for exo-BCN-OH typically involve large-scale synthesis of BCN followed by selective isolation and functionalization of the exo-BCN diastereomer . The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: : exo-BCN-OH undergoes various types of reactions, including:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction is highly efficient and specific for bioconjugation.
Oxidation and Reduction: The hydroxyl group in exo-BCN-OH can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
SPAAC: Typically involves azides and can be performed in polar solvents.
Oxidation: Common oxidizing agents such as pyridinium chlorochromate (PCC) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
SPAAC: Produces stable triazole linkages.
Oxidation: Converts the hydroxyl group to a carbonyl group.
Reduction: Converts the hydroxyl group to an alkane.
Scientific Research Applications
Chemistry
Bioconjugation: exo-BCN-OH is widely used in bioconjugation reactions to link biomolecules.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology
Protein Labeling: Used for labeling proteins with fluorescent tags for imaging studies.
Enzyme Activity Assays: Employed in assays to determine enzyme activity.
Medicine
Drug Delivery: Functionalized exo-BCN-OH can be used in targeted drug delivery systems.
Diagnostics: Utilized as contrast agents in imaging techniques.
Industry
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
endo-BCN-OH: Another diastereomer of BCN with similar reactivity but different steric properties.
BCN-PEG: BCN functionalized with polyethylene glycol for enhanced solubility and biocompatibility.
BCN-Biotin: BCN conjugated with biotin for use in affinity purification and detection.
Uniqueness: : exo-BCN-OH is unique due to its high reactivity and specificity in SPAAC reactions, making it a valuable tool in bioconjugation and targeted drug delivery .
Properties
Molecular Formula |
C10H14O |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
[(1R,8R)-9-bicyclo[6.1.0]non-4-ynyl]methanol |
InChI |
InChI=1S/C10H14O/c11-7-10-8-5-3-1-2-4-6-9(8)10/h8-11H,3-7H2/t8-,9-/m1/s1 |
InChI Key |
NSVXZMGWYBICRW-RKDXNWHRSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@H](C2CO)CCC#C1 |
Canonical SMILES |
C1CC2C(C2CO)CCC#C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4,5,5-Tetramethyl-2-naphtho[2,3-b][1]benzofuran-3-yl-1,3,2-dioxaborolane](/img/structure/B14134295.png)
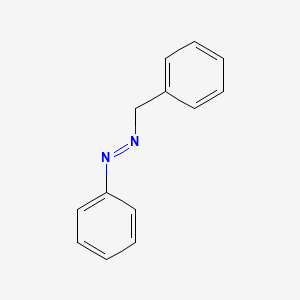
![2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]-N-(quinoxalin-2-yl)benzene-1-sulfonamide](/img/structure/B14134308.png)
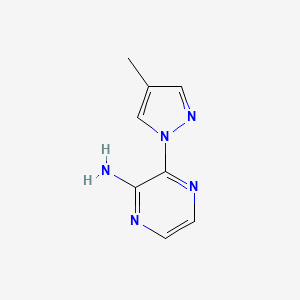
![3-{[(2-Methylphenyl)carbamothioyl]amino}benzoic acid](/img/structure/B14134319.png)
![5-Hept-1-ynylbenzo[1,3]dioxole](/img/structure/B14134334.png)
![2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14134341.png)
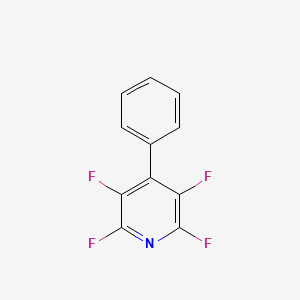
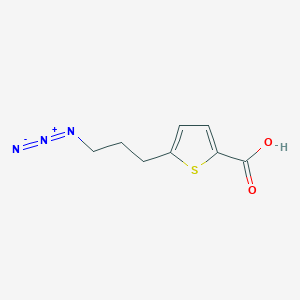
![[5-(4-methoxyphenyl)-7-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](phenyl)methanone](/img/structure/B14134348.png)
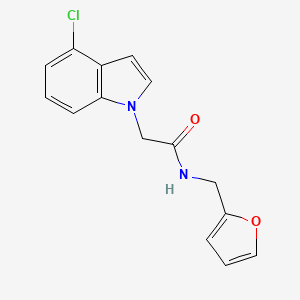
![Ethyl [2-(hydroxymethyl)-5-nitro-1H-imidazol-1-yl]acetate](/img/structure/B14134354.png)

